molecular formula C27H26BNO2 B12520015 3,3-Diphenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylonitrile

3,3-Diphenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylonitrile

Cat. No.: B12520015
M. Wt: 407.3 g/mol
InChI Key: OZXIYAOBWRKDLC-UHFFFAOYSA-N
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Description

3,3-Diphenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylonitrile is a complex organic compound that features a boronic ester group. This compound is notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylonitrile typically involves the reaction of 4-bromo-3,3-diphenylacrylonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The reaction parameters, such as temperature, pressure, and concentration, are optimized to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylonitrile undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are used in the Suzuki-Miyaura reaction.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

3,3-Diphenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylonitrile has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Medicine: Research into its use in drug discovery and development.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3,3-Diphenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylonitrile primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to form the final product.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine

Uniqueness

3,3-Diphenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylonitrile is unique due to its combination of a boronic ester group and a nitrile group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in organic chemistry.

Properties

Molecular Formula

C27H26BNO2

Molecular Weight

407.3 g/mol

IUPAC Name

3,3-diphenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enenitrile

InChI

InChI=1S/C27H26BNO2/c1-26(2)27(3,4)31-28(30-26)23-17-15-20(16-18-23)24(19-29)25(21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-18H,1-4H3

InChI Key

OZXIYAOBWRKDLC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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